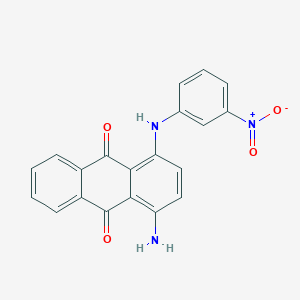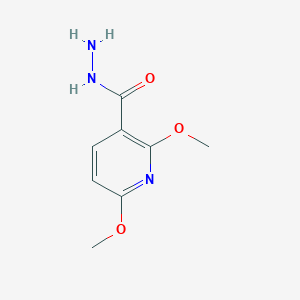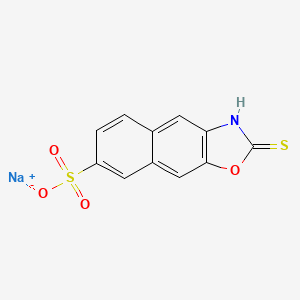![molecular formula C21H15ClN2O3S B13131373 1,4-Diamino-7-chloro-2-[4-(methylsulfanyl)phenoxy]anthracene-9,10-dione CAS No. 88605-35-0](/img/structure/B13131373.png)
1,4-Diamino-7-chloro-2-[4-(methylsulfanyl)phenoxy]anthracene-9,10-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Diamino-7-chloro-2-(4-(methylthio)phenoxy)anthracene-9,10-dione is a complex organic compound that belongs to the anthracene family Anthracene derivatives are known for their diverse applications in various fields, including organic electronics, photophysics, and medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Diamino-7-chloro-2-(4-(methylthio)phenoxy)anthracene-9,10-dione typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halogenated aromatic compound in the presence of a palladium catalyst . The reaction conditions are generally mild, and the process is known for its high efficiency and selectivity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
1,4-Diamino-7-chloro-2-(4-(methylthio)phenoxy)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone form.
Substitution: The amino and chloro groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions under appropriate conditions.
Major Products Formed
The major products formed from these reactions include various substituted anthracene derivatives, which can have different functional groups attached to the anthracene core.
科学的研究の応用
1,4-Diamino-7-chloro-2-(4-(methylthio)phenoxy)anthracene-9,10-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
作用機序
The mechanism of action of 1,4-Diamino-7-chloro-2-(4-(methylthio)phenoxy)anthracene-9,10-dione involves its interaction with specific molecular targets. The compound can intercalate into DNA, disrupting the normal function of the genetic material and leading to cell death. This property makes it a potential candidate for anticancer drug development. Additionally, the compound can interact with various enzymes and proteins, modulating their activity and affecting cellular pathways.
類似化合物との比較
Similar Compounds
9,10-Anthracenedione: A simpler anthracene derivative with similar photophysical properties.
1,4-Diaminoanthraquinone: Another anthracene derivative with amino groups, used in dye synthesis.
7-Chloro-2-phenoxyanthracene-9,10-dione: A compound with similar structural features but lacking the amino groups.
Uniqueness
1,4-Diamino-7-chloro-2-(4-(methylthio)phenoxy)anthracene-9,10-dione is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential applications. The presence of both amino and chloro groups allows for versatile chemical modifications, making it a valuable compound for various research and industrial applications.
特性
CAS番号 |
88605-35-0 |
|---|---|
分子式 |
C21H15ClN2O3S |
分子量 |
410.9 g/mol |
IUPAC名 |
1,4-diamino-7-chloro-2-(4-methylsulfanylphenoxy)anthracene-9,10-dione |
InChI |
InChI=1S/C21H15ClN2O3S/c1-28-12-5-3-11(4-6-12)27-16-9-15(23)17-18(19(16)24)21(26)14-8-10(22)2-7-13(14)20(17)25/h2-9H,23-24H2,1H3 |
InChIキー |
CVADZFMCXINLSQ-UHFFFAOYSA-N |
正規SMILES |
CSC1=CC=C(C=C1)OC2=C(C3=C(C(=C2)N)C(=O)C4=C(C3=O)C=C(C=C4)Cl)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![propan-2-yl N-[3-(propan-2-yloxycarbonylamino)phenyl]carbamate](/img/structure/B13131310.png)

![1-Oxa-7-azaspiro[4.4]nonane-7-carboxylicacid,2-(hydroxymethyl)-,1,1-dimethylethylester,(2R,5R)-rel-](/img/structure/B13131320.png)






![1-(2-Methyl-2H-benzo[d][1,2,3]triazol-5-yl)ethanone](/img/structure/B13131364.png)


![2H-Indol-2-one, 1-(2-ethylhexyl)-3-[1-(2-ethylhexyl)-1,2-dihydro-2-oxo-6-(2-thienyl)-3H-indol-3-ylidene]-1,3-dihydro-6-(2-thienyl)-](/img/structure/B13131379.png)
